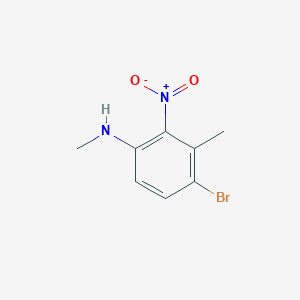

4-bromo-N,3-dimethyl-2-nitroaniline

描述

Significance of Substituted Anilines as Synthetic Precursors

Substituted anilines are a cornerstone of modern organic synthesis. biosynth.com These compounds, derived from aniline (B41778) by replacing one or more hydrogen atoms with various functional groups, are pivotal starting materials for a wide range of more complex molecules. biosynth.com Their utility spans across numerous sectors, including the synthesis of pharmaceuticals, agrochemicals, dyes, and organic polymers. bldpharm.comchemimpex.com The amino group in anilines can be readily modified, and the aromatic ring can be further functionalized, making them versatile intermediates in the construction of intricate molecular architectures. biosynth.comsigmaaldrich.com

Importance of Bromine and Nitro Groups in Aromatic Systems

The introduction of bromine and nitro groups onto an aromatic ring dramatically influences the molecule's electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, a property that deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. uni.lu This characteristic is fundamental in directing the course of chemical reactions. aist.go.jp

Bromine, a halogen, also acts as an electron-withdrawing group via induction, while simultaneously being an ortho-, para-director in electrophilic aromatic substitution reactions due to its ability to donate a lone pair of electrons through resonance. The presence of a bromine atom can significantly alter the biological activity of a molecule, often enhancing its efficacy or modifying its binding properties to biological targets. The C-Br bond also serves as a key handle for further synthetic modifications, particularly in cross-coupling reactions. chemicalbook.com

Contextualization of N-Alkylated and Ring-Methylated Aromatic Amines

N-alkylation and methylation of aromatic amines are crucial transformations in organic synthesis, particularly in the pharmaceutical industry. The addition of an alkyl group to the nitrogen atom of an aniline can profoundly impact the molecule's pharmacological properties. sigmaaldrich.com Various methods have been developed for N-alkylation, including the use of alkyl halides and, more recently, more atom-economical and environmentally benign methods employing alcohols or carbonates as alkylating agents. sigmaaldrich.comgoogle.com

Ring-methylation, the introduction of a methyl group onto the aromatic ring, also plays a significant role in tuning a molecule's properties. Methyl groups can influence the steric and electronic environment of the molecule, affecting its reactivity and interaction with biological systems.

Overview of Research Trajectories for Complex Organic Molecules

The synthesis of complex organic molecules is a dynamic field of research. Current trends are increasingly focused on the development of efficient, selective, and sustainable synthetic methods. abovchem.comamadischem.com Key areas of investigation include the development of novel catalytic systems, the functionalization of C-H bonds to streamline synthetic routes, and the application of green chemistry principles to minimize environmental impact. cymitquimica.comprepchem.com Furthermore, the integration of computational methods, artificial intelligence, and machine learning is accelerating the design and optimization of synthetic pathways for new molecules with desired properties. abovchem.comamadischem.com

Chemical Profile of 4-bromo-N,3-dimethyl-2-nitroaniline

While the broader class of halogenated nitroanilines is well-documented, detailed research findings on this compound are not extensively available in peer-reviewed literature. However, its commercial availability indicates its use as a building block in chemical synthesis. bldpharm.comprepchem.com

The basic chemical properties of this compound have been reported by various chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 859914-00-4 | prepchem.com |

| Molecular Formula | C₈H₉BrN₂O₂ | prepchem.com |

| Molecular Weight | 245.08 g/mol | prepchem.com |

| Purity | Typically ≥95% | prepchem.com |

Due to the limited publicly available research data, a detailed discussion of its synthesis and reactivity is not possible at this time. The synthesis of structurally similar compounds often involves multi-step processes including bromination and nitration of a corresponding aniline or N-alkylaniline precursor.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-N,3-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-5-6(9)3-4-7(10-2)8(5)11(12)13/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIAPPJRLUEAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])NC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 4 Bromo N,3 Dimethyl 2 Nitroaniline

Precursor Selection and Synthesis

The efficient synthesis of the target compound, 4-bromo-N,3-dimethyl-2-nitroaniline, is highly dependent on the strategic choice of starting materials and the methods used to create key intermediates. The primary considerations involve the initial placement of the methyl group at the 3-position and the subsequent, regioselective introduction of the bromo and nitro moieties, along with N-methylation.

Synthesis of Brominated and Nitrated Aromatic Intermediates

Two principal strategies emerge when considering the initial functionalization of the aromatic ring: starting with a brominated aniline (B41778) or a nitrated aniline.

A common and effective approach involves the early introduction of bromine. Starting with 3-methylaniline (m-toluidine), a regioselective bromination can be achieved. A notable method employs copper(II) bromide (CuBr₂) as both a bromine source and an oxidant, which facilitates high selectivity for the para-position relative to the activating amino group. google.com This reaction, often conducted in a solvent like tetrahydrofuran (B95107) (THF), provides a direct route to 4-bromo-3-methylaniline, a crucial precursor for subsequent nitration and methylation steps. google.com

Alternatively, a synthetic route can commence with the nitration of an aniline derivative. However, direct nitration of anilines with a mixture of nitric acid and sulfuric acid presents challenges. The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion. byjus.comlearncbse.in This positively charged group is deactivating and directs incoming electrophiles to the meta-position. byjus.comlearncbse.in To achieve ortho- or para-nitration, the amino group is typically protected, often by acetylation. For instance, 4-bromoaniline (B143363) can be acetylated to 4-bromoacetanilide, which is then nitrated. The acetylamino group is an ortho,para-director, leading to the formation of 4-bromo-2-nitroacetanilide. Subsequent hydrolysis of the amide yields 4-bromo-2-nitroaniline (B116644). google.com This multi-step sequence highlights a common strategy to control the regiochemical outcome of nitration.

Approaches to Monomethylated Anilines

Another approach involves the direct methylation of anilines. For instance, the reaction of an aniline derivative with dimethyl carbonate in the presence of a zeolite catalyst at elevated temperatures can yield N,N-dimethylated products. google.com For the target compound, which is monomethylated on the nitrogen, controlled methylation is necessary. This can be achieved by using a stoichiometric amount of a methylating agent like methyl iodide.

Key Reaction Steps and Conditions

The successful synthesis of this compound hinges on the precise control of key reaction steps, including bromination, nitration, and methylation. The order of these reactions determines the strategy for directing the functional groups to the correct positions.

Regioselective Bromination of N,3-dimethyl-2-nitroaniline Precursors

One plausible synthetic route involves the late-stage bromination of an N,3-dimethyl-2-nitroaniline precursor. In this scenario, the directing effects of the substituents already on the ring are paramount. The N-methylamino group is a powerful activating ortho,para-director, the 3-methyl group is a less powerful activating ortho,para-director, and the 2-nitro group is a deactivating meta-director. The position para to the strongly activating N-methylamino group (C4) is the most favorable site for electrophilic substitution.

Therefore, the direct bromination of N,3-dimethyl-2-nitroaniline is expected to yield the desired 4-bromo product with high regioselectivity. Common brominating agents for such transformations include elemental bromine in a solvent like acetic acid or dichloromethane. sciencemadness.org Alternatively, N-bromosuccinimide (NBS) is an effective reagent for the bromination of activated aromatic rings, including aniline derivatives, and can offer milder reaction conditions. google.com

Table 1: Plausible Conditions for Regioselective Bromination

| Precursor | Brominating Agent | Solvent | Conditions | Product |

|---|---|---|---|---|

| N,3-dimethyl-2-nitroaniline | Bromine (Br₂) | Acetic Acid | Room Temperature | This compound |

Controlled Nitration of Brominated N,3-dimethylaniline Derivatives

An alternative strategy involves the nitration of a brominated precursor, such as 4-bromo-N,3-dimethylaniline. In this intermediate, the N-methylamino group and the bromine atom are the key directing groups. The N-methylamino group strongly directs incoming electrophiles to the ortho and para positions. The position ortho to the amino group (C2) is highly activated. The bromine at C4 also directs ortho and para, but its influence is weaker compared to the N-methylamino group.

Direct nitration with nitric acid and sulfuric acid would lead to the formation of the anilinium ion, directing the nitro group to the meta position relative to the ammonium (B1175870) group (C5), which is not the desired outcome. Therefore, protection of the amino group is essential. The typical procedure involves acetylation to form N-acetyl-4-bromo-N,3-dimethylaniline. The acetylamino group, being a potent ortho,para-director, would then direct the incoming nitronium ion (NO₂⁺) to the C2 position. The final step would be the deprotection (hydrolysis) of the acetyl group to reveal the N-methylamino group.

Table 2: Proposed Pathway via Controlled Nitration

| Step | Reactant | Reagents | Key Transformation | Intermediate/Product |

|---|---|---|---|---|

| 1 | 4-bromo-3-methylaniline | Acetic Anhydride | Amine Protection | N-acetyl-4-bromo-3-methylaniline |

| 2 | N-acetyl-4-bromo-3-methylaniline | HNO₃, H₂SO₄ | Nitration | N-acetyl-4-bromo-3-methyl-2-nitroaniline |

| 3 | N-acetyl-4-bromo-3-methyl-2-nitroaniline | HCl, H₂O, Heat | Deprotection | 4-bromo-3-methyl-2-nitroaniline |

N-Methylation and Ring-Methylation Strategies

N-methylation is a fundamental step that can be strategically placed within the synthetic sequence. If the synthesis starts from an unmethylated aniline, such as 4-bromo-3-methyl-2-nitroaniline, a final N-methylation step is required. This can be accomplished using standard methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base to deprotonate the aniline nitrogen.

Ring-methylation to introduce the 3-methyl group on a pre-functionalized aniline ring is generally a less favorable strategy due to potential challenges in controlling regioselectivity. Friedel-Crafts alkylation reactions, a common method for introducing alkyl groups, are often incompatible with the strong deactivating effect of a nitro group and the Lewis basicity of an amino group, which can coordinate with the Lewis acid catalyst. byjus.com For these reasons, synthetic pathways for this compound almost invariably start from a precursor that already contains the 3-methyl group, such as 3-methylaniline (m-toluidine).

Reaction Mechanisms and Kinetic Studies in Synthesis:

Electrophilic Aromatic Substitution Mechanisms in Bromination and Nitration

The introduction of bromo and nitro groups onto the aniline ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.comijrar.org The reactivity and regioselectivity of these reactions are governed by the electronic properties of the substituents already present on the aromatic ring. ijrar.orgwvu.edu

Nitration: The nitration of an aromatic ring is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. masterorganicchemistry.com The aromatic ring, acting as a nucleophile, attacks the nitronium ion in the rate-determining step to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org A weak base, such as water or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitroaromatic product. masterorganicchemistry.com

The substituents on the benzene (B151609) ring significantly influence the reaction. Electron-donating groups (EDGs), such as the amino and methyl groups, activate the ring towards electrophilic attack and direct the incoming electrophile to the ortho and para positions. ijrar.orgwvu.edu Conversely, electron-withdrawing groups (EWGs), like the nitro group, deactivate the ring and direct incoming electrophiles to the meta position. wvu.edu The powerful activating nature of the amino group in N,N-dimethylaniline makes it highly reactive towards electrophiles. vaia.com

Bromination: Aromatic bromination also follows the EAS pathway. libretexts.org For less activated rings like benzene, a Lewis acid catalyst such as ferric bromide (FeBr₃) is required to polarize the bromine molecule (Br₂), making it a better electrophile. libretexts.org However, for highly activated rings, such as those containing an amino or hydroxyl group, the reaction can proceed without a catalyst. wvu.edu The mechanism involves the attack of the aromatic π-system on the electrophilic bromine species, forming a sigma complex, followed by deprotonation to restore aromaticity. libretexts.org

In the synthesis of this compound, the order of nitration and bromination steps is critical to achieve the desired substitution pattern, taking into account the directing effects of the amino and methyl groups. libretexts.org

Nucleophilic Aromatic Substitution Pathways for Halogen Exchange

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring by displacing a leaving group, typically a halide. wikipedia.org Unlike nucleophilic substitution at aliphatic centers (SN1 and SN2), SNAr reactions on simple aryl halides are generally slow. libretexts.org However, the reaction is significantly facilitated when the aromatic ring is activated by the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgbritannica.com

The most common mechanism for SNAr is the addition-elimination mechanism. wikipedia.orglibretexts.org This pathway involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This step leads to the temporary loss of aromaticity in the ring. nih.gov

Elimination: The leaving group departs, and the aromaticity of the ring is restored. nih.gov

The rate-determining step is typically the formation of the Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups at the ortho and para positions help to delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and accelerating the reaction. wikipedia.org Heterocyclic aromatic compounds, like pyridines, are often more reactive towards SNAr than their benzene counterparts due to the ability of the heteroatom to stabilize the negative charge. wikipedia.org

While the addition-elimination mechanism is prevalent, other pathways for nucleophilic aromatic substitution exist, including those involving benzyne (B1209423) intermediates or radical mechanisms (SRN1). wikipedia.org More recently, concerted SNAr (cSNAr) mechanisms have been proposed, where the bond formation and bond breaking occur in a single step, particularly when the ring is not strongly activated by electron-withdrawing groups. nih.gov

Mechanistic Insights into Methylation Reactions

The introduction of methyl groups onto an aromatic ring or a nitrogen substituent involves distinct mechanistic pathways depending on the specific methylation strategy employed.

Ring Methylation (Friedel-Crafts Alkylation): The mechanism of Friedel-Crafts alkylation for ring methylation is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com It proceeds through the following steps:

Generation of the Electrophile: A Lewis acid catalyst, typically AlCl₃, reacts with an alkyl halide (e.g., methyl chloride) to form a highly electrophilic carbocation or a polarized complex that behaves as a carbocation. openstax.orgkhanacademy.org

Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophilic methylating agent, forming a resonance-stabilized carbocation intermediate (arenium ion). libretexts.org

Deprotonation: A weak base removes a proton from the carbon atom that formed the new C-C bond, restoring aromaticity to the ring. libretexts.org

A key mechanistic feature of Friedel-Crafts alkylation is the possibility of carbocation rearrangements, although this is not a concern with methylation. openstax.org

N-Alkylation (Reductive Amination): The mechanism of N-methylation via reductive amination involves two main stages:

Imine/Enamine Formation: The primary or secondary amine undergoes a condensation reaction with a carbonyl compound (formaldehyde for methylation) to form an imine (or enamine) intermediate. This step is typically acid-catalyzed.

Reduction: The imine intermediate is then reduced to the corresponding amine. masterorganicchemistry.com This reduction can be achieved using various reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent can be critical for selectivity, especially in one-pot procedures where the starting material might also be susceptible to reduction. masterorganicchemistry.com

Direct C-H Methylation: The mechanisms of direct C-H methylation are more varied and depend on the catalytic system employed. researchgate.net

Metal-Catalyzed Reactions: Many of these reactions proceed via an initial C-H activation step, often facilitated by a directing group. This can lead to the formation of a metallacycle intermediate. rsc.org Subsequent steps can involve oxidative addition of the methylating agent to the metal center, followed by reductive elimination to form the C-C bond and regenerate the catalyst. rsc.org

Radical Pathways: Some direct methylation methods are proposed to proceed through radical mechanisms, where a methyl radical is generated and then attacks the aromatic ring. researchgate.net

The study of these mechanisms is crucial for optimizing reaction conditions and developing more efficient and selective methylation protocols. researchgate.netgoogle.com

Catalytic Approaches and Process Optimization

The optimization of synthetic routes for complex substituted anilines like this compound hinges on the adoption of modern catalytic techniques. These methods offer significant advantages over stoichiometric approaches, including improved reaction rates, higher selectivity, and milder reaction conditions.

The synthesis of this compound involves several key transformations, notably N-methylation, where catalytic methods are paramount for achieving high efficiency and selectivity. The use of methanol (B129727) as a methylating agent, facilitated by transition-metal catalysts, represents a green and atom-economical approach, producing water as the only byproduct. nih.govlookchem.com

Several catalyst systems have been developed for the N-methylation of anilines, which could be applied to a suitable precursor such as 4-bromo-3-methyl-2-nitroaniline.

Ruthenium (Ru) Catalysts: Cyclometalated ruthenium complexes have demonstrated high efficacy for the N-methylation of various anilines using methanol. rsc.org For instance, a catalyst system operating at a relatively mild temperature of 60 °C with sodium hydroxide (B78521) as the base can achieve high yields. rsc.org Scaling up the reaction has shown that catalyst loading can be decreased to as low as 0.4 mol% while maintaining excellent yields (e.g., 88% for N-methylaniline). rsc.org Other Ru(II) catalysts have also been optimized, affording N-methylated anilines in yields of up to 97% at higher temperatures (140 °C). nih.gov

Manganese (Mn) Catalysts: Pincer-type manganese complexes have emerged as effective catalysts for the selective mono-N-methylation of anilines with methanol. lookchem.com These earth-abundant metal catalysts operate under "hydrogen borrowing" conditions and are notable for their ability to function with only a catalytic amount of base (e.g., 20 mol% t-BuOK), which is an improvement over systems requiring stoichiometric base. lookchem.com

Iridium (Ir) Catalysts: Iridium complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands are also active catalysts for the N-methylation of anilines with methanol. acs.org These systems can achieve quantitative conversion for aniline derivatives with electron-donating groups, with isolated yields exceeding 90%. acs.org

Palladium (Pd) Catalysts: While extensively used for cross-coupling reactions and reductions, palladium nanoparticles have also been studied for the reduction of nitroarenes to anilines, a key transformation if the nitro group is introduced early in the synthesis. nih.govmdpi.comresearchgate.net For instance, Pd nanoparticles can catalyze the reduction of nitrobenzene (B124822) to aniline using CO/H₂O. mdpi.com

The table below summarizes the performance of various catalyst systems for the N-methylation of aniline, a model reaction indicating their potential for the synthesis of the title compound's immediate precursor.

Table 1: Comparison of Catalytic Systems for N-Methylation of Aniline with Methanol

| Catalyst Type | Catalyst Example | Temperature (°C) | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ruthenium | Cyclometalated Ru Complex 9 | 60 | NaOH (0.1 equiv) | 88 | rsc.org |

| Ruthenium | Ru catalyst 1a | 140 | Cs₂CO₃ (0.5 equiv) | >99 (conversion) | nih.gov |

| Manganese | Mn pincer-complex 4 | 120 | t-BuOK (0.2 equiv) | 98 | lookchem.com |

| Iridium | Ir(I) NHC complex 3 | 110 | Cs₂CO₃ (0.5 equiv) | >99 (conversion) | acs.org |

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. nih.gov For the multi-step synthesis of this compound, microwave irradiation could be applied to various stages, such as condensation or substitution reactions.

Flow chemistry, or continuous-flow synthesis, offers a paradigm shift from traditional batch production, providing superior control over reaction parameters, enhanced safety, and straightforward scalability. nih.gov A multi-step synthesis, such as that required for this compound, is particularly well-suited for a continuous-flow approach, where intermediates are generated and consumed in a continuous stream without isolation. nih.gov

A hypothetical flow process could involve sequential packed-bed reactors containing immobilized catalysts or reagents for each synthetic step (e.g., bromination, nitration, methylation, and reduction). This approach allows for:

Automation and Optimization: Precise control over temperature, pressure, and residence time for each step to maximize yield and minimize byproducts. nih.gov

Enhanced Safety: Handling of hazardous reagents and unstable intermediates in small volumes within the reactor minimizes risks associated with large-scale batch reactions. chemicalbook.com

Telescoped Synthesis: Linking multiple reaction steps without intermediate work-up procedures, which streamlines the manufacturing process and reduces waste. nih.gov

The successful one-flow synthesis of complex molecules like the pharmaceutical agent imatinib (B729) demonstrates the power of this technology for manufacturing structurally intricate compounds. nih.gov

A primary goal of modern process chemistry is the minimization of waste, guided by the principles of green chemistry. In the synthesis of this compound, several strategies can be employed to reduce byproducts and waste.

Catalytic N-Methylation: As discussed, using methanol as a "green" methylating agent in a catalytic cycle generates only water, a significant improvement over traditional reagents like methyl halides (e.g., methyl iodide), which produce stoichiometric amounts of salt waste and have poor atom economy. nih.govlookchem.com

Regioselectivity Control: Electrophilic aromatic substitution reactions, such as nitration and bromination on the aniline ring, can generate undesired isomers. The traditional nitration of aniline, for instance, is often unselective. hopemaxchem.comwikipedia.org Strategies to enhance regioselectivity include the use of protecting groups on the amine, which can sterically and electronically direct incoming electrophiles, or the application of shape-selective solid catalysts like zeolites. hopemaxchem.comwikipedia.org

Solvent Reduction: The use of solvent-free reaction conditions, often achievable with microwave-assisted synthesis or certain catalytic systems, can drastically reduce solvent waste. nih.gov Similarly, flow chemistry can use less solvent compared to batch processes, especially during purification stages. nih.gov

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is a multi-faceted decision, balancing factors like cost, efficiency, safety, and environmental impact. A comparative analysis of a hypothetical "traditional" versus a "modern" route to this compound highlights the advantages of new technologies.

Atom Economy is a key metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. monash.educhemrxiv.org

Traditional Route: A conventional synthesis might rely on stoichiometric reagents, protecting group chemistry, and batch processing. For example, N-methylation using methyl iodide would have a low atom economy, as the iodine atom and the counter-ion from the base become waste.

The following table provides a conceptual comparison of these two approaches.

Table 2: Comparative Analysis of Hypothetical Synthetic Routes

| Parameter | Traditional Route (Batch) | Modern Route (Catalytic/Flow) | Advantage of Modern Route |

|---|---|---|---|

| Efficiency (Yield) | Lower overall yield due to multi-step isolation and purification. | Higher overall yield due to optimized conditions and reduced handling losses. nih.gov | Increased product output from the same amount of starting material. |

| Efficiency (Time) | Long reaction and work-up times for each step. | Drastically reduced reaction times (especially with microwave or flow). nih.govnih.gov | Higher throughput and faster process development. |

| Atom Economy | Often low, especially with stoichiometric reagents like methyl iodide. monash.edu | High, particularly with catalytic cycles using reagents like methanol. nih.govlookchem.com | Significant reduction in chemical waste. |

| Scalability | Challenging; requires larger reactors and poses safety/heat transfer issues. | Straightforward; scaling is achieved by running the flow process for longer. nih.gov | Safer, more predictable, and more flexible manufacturing. |

| Byproduct Formation | Higher potential for isomeric byproducts and side reactions. | Enhanced selectivity through precise control of reaction conditions. nih.gov | Simplified purification and reduced waste streams. |

Novel Synthetic Route Development and Yield Improvement

A proposed synthetic pathway begins with the nitration of 3-methylaniline. This is followed by the selective methylation of the amine group of the desired nitro-isomer, and finally, a regioselective bromination to yield the target compound.

Step 1: Nitration of 3-Methylaniline

The initial step involves the nitration of 3-methylaniline. To prevent oxidation of the amino group and control the regioselectivity, the amine is first protected via acylation to form N-acetyl-3-methylaniline (3-acetotoluidide). Subsequent nitration and deprotection yield 2-nitro-3-methylaniline. The directing effects of the amide and methyl groups primarily favor the introduction of the nitro group at the ortho and para positions relative to the amide.

| Reactants | Reagents/Conditions | Product | Yield |

| 3-Methylaniline | Acetic anhydride, followed by Nitric acid/Sulfuric acid, then H2O/HCl (reflux) | 2-Nitro-3-methylaniline | Moderate |

Step 2: N-methylation of 2-Nitro-3-methylaniline

The second stage of the synthesis is the methylation of the primary amine of 2-nitro-3-methylaniline. Various methylating agents can be employed. A common laboratory-scale method involves the use of methyl iodide in the presence of a base like potassium tert-butoxide in a polar aprotic solvent such as N,N-dimethylformamide (DMF). google.com An alternative approach, suitable for industrial scale-up, utilizes dimethyl carbonate with a zeolite catalyst at elevated temperatures, which is considered a greener method. chemicalbook.com

| Reactant | Reagents/Conditions | Product | Yield |

| 2-Nitro-3-methylaniline | Methyl iodide, Potassium tert-butoxide, DMF | N,3-dimethyl-2-nitroaniline | >90% google.com |

| 2-Nitro-3-methylaniline | Dimethyl carbonate, Zeolite catalyst, 150°C | N,3-dimethyl-2-nitroaniline | High chemicalbook.com |

Step 3: Regioselective Bromination of N,3-dimethyl-2-nitroaniline

The final step is the electrophilic bromination of the N,3-dimethyl-2-nitroaniline intermediate. The regiochemical outcome of this reaction is controlled by the directing effects of the substituents on the aromatic ring. The N-methylamino group is a powerful activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The nitro group is a deactivating meta-director. The combined effect strongly favors the introduction of the bromine atom at the C4 position, which is para to the strongly activating N-methylamino group. Common brominating agents include molecular bromine in a solvent like acetic acid or N-Bromosuccinimide (NBS). guidechem.com

| Reactant | Reagents/Conditions | Product | Yield |

| N,3-dimethyl-2-nitroaniline | Bromine, Acetic acid | This compound | High |

| N,3-dimethyl-2-nitroaniline | N-Bromosuccinimide (NBS), CCl4 | This compound | High guidechem.com |

Chemical Reactivity and Transformation Studies of 4 Bromo N,3 Dimethyl 2 Nitroaniline

Reactions at the Aromatic Ring System: A Study in Controlled Transformations

The aromatic core of 4-bromo-N,3-dimethyl-2-nitroaniline is a hub of reactivity, influenced by the interplay of its various substituents. These groups, with their distinct electronic properties, direct the course of further chemical modifications.

Further Electrophilic Aromatic Substitution Reactions: The Influence of Substituent Effects

The introduction of additional electrophiles to the benzene (B151609) ring of this compound is governed by the directing effects of the existing substituents: the bromo, N,3-dimethyl, and nitro groups.

The directing influence of the substituents on the aromatic ring plays a crucial role in determining the position of incoming electrophiles. The amino group (-NHCH₃) is a potent activating group and an ortho-, para-director. Conversely, the nitro group (-NO₂) is a strong deactivating group and a meta-director. The bromine atom is a deactivating but ortho-, para-directing substituent. byjus.com

Given the positions of the existing groups, the potential sites for electrophilic attack are C5 and C6. The activating N-methyl group directs towards the C5 position (ortho) and the C3 position (para, which is already substituted). The nitro group directs towards the C5 position (meta). The bromine atom directs towards the C5 position (ortho). Therefore, the C5 position is the most likely site for further electrophilic aromatic substitution due to the concerted directing effects of the N-methyl and bromo groups and the meta-directing effect of the nitro group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orglumenlearning.com For instance, nitration would introduce another nitro group, likely at the C5 position, to yield 4-bromo-N,3-dimethyl-2,5-dinitroaniline.

Nucleophilic Aromatic Substitution of the Bromine Atom: A Gateway to Diverse Functionality

The bromine atom at the C4 position of this compound is susceptible to substitution by nucleophiles, a reaction facilitated by the presence of the electron-withdrawing nitro group ortho to it.

A range of nucleophiles can displace the bromide ion. These reactions typically proceed via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of the ortho-nitro group. Common nucleophiles that can be employed include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would yield 4-methoxy-N,3-dimethyl-2-nitroaniline.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful method for forming carbon-carbon bonds by replacing the bromine atom with various organic groups. nih.gov This reaction typically involves the use of a palladium catalyst, a base, and an organoboron compound, such as a boronic acid or ester. nih.govnih.gov

The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov In the case of this compound, the reaction with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ would lead to the formation of a biaryl compound, 4-aryl-N,3-dimethyl-2-nitroaniline. nih.govresearchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst/Base | Product | Yield | Reference |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | N,3-dimethyl-2-nitro-4-phenylaniline | Moderate to High | nih.gov |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 4-(4-methoxyphenyl)-N,3-dimethyl-2-nitroaniline | Good | nih.gov |

| This compound | Naphthalene-2-boronic acid | Pd(OAc)₂/SPhos / K₃PO₄ | N,3-dimethyl-4-(naphthalen-2-yl)-2-nitroaniline | Good | nih.gov |

Reactivity of the Nitro Group: A Handle for Further Derivatization

The nitro group of this compound is a key functional group that can undergo a variety of transformations, most notably reduction to an amino group. This conversion dramatically alters the electronic properties of the molecule and opens up new avenues for chemical synthesis.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. This can be achieved using various reducing agents, such as metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C). The resulting compound, 4-bromo-N¹,3-dimethylbenzene-1,2-diamine, possesses two amino groups with different reactivities, which can be selectively functionalized.

The presence of two amino groups allows for the construction of heterocyclic systems. For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of quinoxalines. Furthermore, the newly formed amino group can participate in diazotization reactions, followed by Sandmeyer or other related reactions to introduce a wide variety of substituents.

Detailed Research on the Chemical Reactivity of this compound Uncovers Limited Publicly Available Data

A thorough investigation into the chemical reactivity and transformation pathways of the compound this compound (CAS No. 859914-00-4) reveals a significant gap in publicly accessible scientific literature. Despite its availability from various chemical suppliers, detailed research findings on its specific reactions, as outlined in the requested article structure, are not documented in accessible scholarly articles, patents, or comprehensive chemical databases. abovchem.com

The inquiry sought to detail specific transformations of this compound, including its reduction to amine derivatives via catalytic hydrogenation and chemoselective techniques, reactions leading to nitroso derivatives, and the reactivity of its N-methylamine functionality, such as derivatization and oxidation to N-oxide derivatives.

While general principles of organic chemistry suggest that the nitro group could be reduced to an amine and the N-methylamine group could undergo various derivatization and oxidation reactions, specific experimental protocols, including catalysts, reaction conditions, and yields for this particular molecule, are not available. Literature on related compounds, such as 4-bromo-2-nitroaniline (B116644) chemicalbook.comprepchem.com and various dimethylnitroaniline isomers, does describe such transformations. However, the unique substitution pattern of this compound, with methyl groups flanking the nitro-amine functionalities, is expected to exert specific steric and electronic effects that would make direct extrapolation from these other compounds scientifically unsound.

Consequently, it is not possible to provide a scientifically accurate and validated article on the chemical reactivity of this compound according to the specified detailed outline due to the absence of published research data. The compound remains characterized primarily by its structure and basic physical properties listed in supplier catalogs. abovchem.com

Reactivity of the Amine Functionality:

N-Dealkylation Pathways

The N-dealkylation of N-alkyl-2-nitroaniline derivatives, including this compound, is an important transformation. Studies on related N-alkyl-2-nitroanilines under collisional activation in mass spectrometry have shed light on these pathways. When protonated, these molecules undergo unusual fragmentation that involves intramolecular oxidation of the N-alkyl chain. nih.gov

The process is initiated by the transfer of an oxygen atom from the nitro group to the alkyl chain. nih.gov For an N-methyl group, this can lead to the formation of intermediates that facilitate the cleavage of the nitrogen-carbon bond. In the case of longer alkyl chains, such as N-propyl-2-nitroaniline, the collisional activation of the protonated molecule leads to the elimination of molecules like propionic acid or ethanol. nih.gov This indicates a complex rearrangement where the nitro group oxidizes the alkyl chain, leading to its eventual removal. nih.gov

Electrochemical studies on similar aromatic amines have also demonstrated N-dealkylation. The oxidation of tertiary amines can lead to the formation of iminium intermediates, which are then hydrolyzed to yield a secondary amine and formaldehyde (B43269) in the case of demethylation. mdpi.com This process is favored when the hydrogens on the α-carbon of the alkyl group are accessible. mdpi.com

These findings suggest that the N-dealkylation of this compound can be achieved through oxidative methods, proceeding via an intramolecular oxygen transfer from the nitro group to the N-methyl group.

Reactions Involving Methyl Groups

Side-Chain Functionalization and Oxidation

The methyl groups of this compound—one on the aromatic ring (C-3) and one on the amino group (N-methyl)—are sites for potential functionalization and oxidation. The N-methyl group is particularly susceptible to oxidation, often coupled with N-dealkylation.

Upon collisional activation of protonated N-alkyl-2-nitroanilines, a proton transfer to the nitro group initiates an intramolecular oxidation of the N-alkyl chain. nih.gov This results in the reduction of the nitro group and the oxidation of the alkyl group. nih.gov For instance, protonated N-propyl-2-nitroaniline shows oxidation at both the first and second carbon atoms of the alkyl chain. nih.gov This mechanism highlights a pathway for the functionalization of the N-alkyl side-chain, transforming it into a more oxidized species before or during cleavage.

The methyl group on the aromatic ring is generally less reactive than the N-methyl group. However, under specific conditions, such as radical reactions or with strong oxidizing agents, it could potentially be functionalized, for example, through halogenation or oxidation to a carboxylic acid, though this is less commonly reported for this specific substitution pattern.

Formation of Advanced Chemical Structures and Scaffolds

Cyclization Reactions

The o-nitroaniline scaffold is a classic precursor for the synthesis of benzimidazoles, a critical heterocyclic motif in medicinal chemistry and materials science. researchgate.netnih.govencyclopedia.pub The primary strategy involves the reductive cyclization of the o-nitroaniline moiety.

First, the nitro group of this compound is reduced to an amino group, generating a highly reactive o-phenylenediamine (B120857) intermediate (4-bromo-N1,3-dimethylbenzene-1,2-diamine). This reduction can be accomplished using various reagents, such as sodium dithionite (B78146) (Na2S2O4) or by catalytic hydrogenation. researchgate.net

Following the reduction, the resulting diamine undergoes a cyclization reaction. This is typically achieved by reacting the diamine with a one-carbon electrophile. Common reagents and the resulting products are detailed in the table below.

| Reagent | Product Type | Catalyst/Conditions |

| Formic Acid | Benzimidazole (B57391) | Condensation |

| Aldehydes (R-CHO) | 2-Substituted Benzimidazole | Various catalysts (e.g., Lewis acids, solid acids) nih.govgoogle.com |

| Carboxylic Acids (R-COOH) | 2-Substituted Benzimidazole | High temperature, acid catalysis |

An alternative cyclization pathway for N-alkyl-2-nitroanilines involves a base-mediated reaction to form benzimidazole N-oxides. researchgate.net Heating an N-alkyl-2-nitroaniline derivative with a base like sodium hydroxide (B78521) in a solvent mixture such as dioxane-water can lead to intramolecular cyclization, yielding the corresponding benzimidazole N-oxide. researchgate.net This method avoids the need for a separate reduction step.

Condensation Reactions

Condensation reactions are pivotal in leveraging this compound and its derivatives for building larger molecular architectures. The most significant of these is the condensation of its reduced form, 4-bromo-N1,3-dimethylbenzene-1,2-diamine, with carbonyl compounds to form benzimidazoles, as described in the previous section. encyclopedia.pubgoogle.com This reaction involves the formation of two C-N bonds through the elimination of water. For example, the condensation with an aldehyde first forms a Schiff base with one of the amino groups, which is then followed by an intramolecular cyclization and aromatization to yield the stable benzimidazole ring system. nih.gov

Another type of condensation involves the reaction of the primary amino group (after reduction of the nitro group) or the existing secondary amino group with various electrophiles. While not directly involving the core structure of the title compound, related anilines readily undergo condensation with aldehydes and ketones to form imines (Schiff bases). For instance, 3-nitroaniline (B104315) can condense with 4-bromobenzaldehyde (B125591) to form N-(4-bromobenzylidene)-3-nitroaniline. researchgate.net This demonstrates the potential for the amino group in derivatives of the title compound to participate in similar condensation reactions to create new C=N bonds.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo N,3 Dimethyl 2 Nitroaniline and Its Chemical Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectral Analysis for Proton Environments

A ¹H NMR spectrum of 4-bromo-N,3-dimethyl-2-nitroaniline would provide critical information. The spectrum would be expected to show distinct signals corresponding to the aromatic protons and the protons of the two methyl groups (the N-methyl and the C3-methyl). The chemical shifts (δ) would indicate the electronic environment of each proton, while the integration of the signal areas would confirm the number of protons in each environment. Spin-spin coupling patterns (splitting) would reveal the connectivity between adjacent, non-equivalent protons. For instance, the aromatic protons would likely appear as doublets or singlets depending on their positions relative to other protons on the ring. The N-methyl and C3-methyl groups would each be expected to appear as sharp singlets.

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be expected to show eight signals: six for the aromatic carbons and two for the methyl carbons. The chemical shifts of the aromatic carbons would be influenced by the attached substituents (bromo, nitro, and amino groups), while the methyl carbon signals would appear in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Structure Confirmation

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, helping to trace the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would link the proton and carbon frameworks.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range connectivity (typically over two to three bonds). It would show correlations between protons and carbons that are not directly bonded, confirming the placement of the substituents (bromo, nitro, and methyl groups) on the aromatic ring and the methyl group on the nitrogen atom.

Vibrational Spectroscopy:

Vibrational spectroscopy techniques, such as FTIR and Raman, provide information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

An FTIR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected vibrations would include:

N-H Stretching: Although this is a tertiary amine, if any secondary amine impurity were present, a band might be observed around 3300-3500 cm⁻¹. For the N-methyl group, C-H stretching would be observed.

C-H Stretching: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹.

N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands for the NO₂ group are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C=C Stretching: Aromatic ring stretching vibrations would produce bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching of the aromatic amine would be visible in the 1250-1360 cm⁻¹ range.

C-Br Stretching: A band in the far-infrared region, typically between 500 and 600 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides information that is complementary to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, a Raman spectrum would be particularly useful for observing the symmetric vibrations of the nitro group and the vibrations of the aromatic ring skeleton, which often give strong Raman signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Electronic Transitions and Chromophore Analysis

The electronic absorption characteristics of this compound are primarily dictated by the substituted nitroaniline chromophore. The molecule's structure, featuring an electron-donating dimethylamino group and electron-withdrawing nitro and bromo groups on the benzene (B151609) ring, gives rise to distinct absorption bands in the UV-Vis spectrum. These bands are the result of electronic transitions, mainly of the π → π* and n → π* types.

The π → π* transitions, which are typically intense, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The presence of substituents significantly influences the energy of these transitions. For instance, studies on similar nitroaniline derivatives have shown that the strong electron-withdrawing nature of the nitro group can impact the photo-reactivity of the compound. researchgate.net

The n → π* transitions, which are generally less intense, arise from the promotion of non-bonding electrons, such as those on the nitrogen atom of the amino group or the oxygen atoms of the nitro group, to an antibonding π* orbital. The specific wavelengths of maximum absorbance (λmax) for these transitions are sensitive to the molecular structure and the surrounding environment.

Solvent Effects on UV-Vis Spectra

The UV-Vis spectrum of this compound is expected to exhibit solvatochromism, where the position of the absorption bands shifts with changes in solvent polarity. This phenomenon is attributed to differential stabilization of the ground and excited states of the molecule by the solvent.

In studies of analogous compounds, such as N-(4-substituted phenyl)-2,3-diphenylpropanamides, it has been observed that the position of the lower energy band is sensitive to the electronic properties of the substituent and the solvent polarity. researchgate.net For polar molecules like this compound, increasing the polarity of the solvent typically leads to a bathochromic (red) shift of the π → π* absorption band. This is because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Conversely, the n → π* transition may exhibit a hypsochromic (blue) shift with increasing solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis:

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the precise determination of the molecular weight of this compound, which in turn confirms its elemental composition. The monoisotopic mass of the compound is calculated to be 243.98474 Da. uni.luuni.lu HRMS analysis provides an experimental mass measurement with high accuracy, which can be compared against this theoretical value to unequivocally verify the molecular formula as C8H9BrN2O2. uni.luamadischem.com

Table 1: Predicted Collision Cross Section Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 244.99202 | 144.1 |

| [M+Na]+ | 266.97396 | 154.7 |

| [M-H]- | 242.97746 | 151.9 |

| [M+NH4]+ | 262.01856 | 164.8 |

| [M+K]+ | 282.94790 | 141.3 |

| [M+H-H2O]+ | 226.98200 | 147.2 |

| [M+HCOO]- | 288.98294 | 168.7 |

| [M+CH3COO]- | 302.99859 | 190.2 |

| Data sourced from predicted values. uni.lu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for assessing the purity and confirming the identity of this compound. The gas chromatography component separates the compound from any volatile impurities based on their differential partitioning between a stationary phase and a mobile gas phase. Following separation, the mass spectrometer ionizes the eluted compound and fragments it in a reproducible manner.

The resulting mass spectrum displays a molecular ion peak corresponding to the mass of the intact molecule and a series of fragment ions. This fragmentation pattern is a unique fingerprint of the molecule's structure. For similar compounds like 4-bromo-3-nitroaniline, the top three peaks in the mass spectrum are observed at m/z 216, 218, and 170. nih.gov The development of sensitive GC-MS methods is crucial for the determination of related impurities in chemical substances. ajrconline.org Regulatory bodies like the EPA provide standardized methods for the GC analysis of aniline (B41778) derivatives. epa.gov The combination of the retention time from the GC and the mass spectrum provides a high degree of confidence in the identification and purity assessment of the analyte. d-nb.info

X-ray Crystallography for Three-Dimensional Structure Determination:

While specific X-ray crystallography data for this compound was not available in the search results, this technique remains the gold standard for elucidating the precise three-dimensional structure of crystalline solids. If a suitable single crystal of the compound were obtained, X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and torsional angles.

This would definitively establish the geometry of the molecule, including the planarity of the benzene ring and the spatial arrangement of the nitro, bromo, and dimethylamino substituents. Furthermore, it would reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the solid-state architecture of the compound.

In-depth Analysis of this compound Reveals Limited Publicly Available Research Data

A comprehensive review of available scientific literature and chemical databases indicates a notable absence of detailed experimental studies on the chemical compound this compound. Despite its well-defined chemical structure, specific research focusing on its advanced spectroscopic and structural elucidation, particularly through single-crystal X-ray diffraction and cyclic voltammetry, is not readily found in the public domain.

While general information and basic properties for this compound, such as its CAS number (859914-00-4) and molecular formula (C₈H₉BrN₂O₂), are listed by various chemical suppliers, in-depth analytical data from peer-reviewed research is scarce. abovchem.comamadischem.com This limits a detailed discussion on its specific molecular geometry, intermolecular interactions, crystal packing, conformational preferences, and electrochemical behavior.

Extensive searches for dedicated studies on this compound did not yield specific data tables for bond lengths, bond angles, or cyclic voltammetry parameters. Research is available for structurally similar molecules, such as various isomers of bromo-nitroaniline and dimethyl-nitroaniline. For instance, studies on compounds like 2-bromo-4-nitroaniline (B50497) and 2,6-dibromo-4-nitroaniline (B165464) provide insights into how nitro and bromo substituents influence molecular conformation and intermolecular forces like hydrogen and halogen bonding. nih.govresearchgate.net Similarly, electrochemical studies on related compounds like 4-nitroso-N,N-dimethylaniline and p-nitroaniline offer a general understanding of the redox behavior of such functional groups. researchgate.netjetir.org

However, direct extrapolation of these findings to this compound would be speculative. The precise substitution pattern on the aniline ring is critical in determining its solid-state structure and electronic properties. The interplay between the electron-withdrawing nitro and bromo groups and the electron-donating methyl groups, along with their specific positions, would uniquely define the compound's characteristics.

Without dedicated experimental results from single-crystal X-ray diffraction and cyclic voltammetry for this compound, a scientifically rigorous article on these specific advanced topics cannot be compiled. The scientific community has yet to publish detailed research in these particular areas for this specific molecule.

Computational and Theoretical Investigations of 4 Bromo N,3 Dimethyl 2 Nitroaniline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. It is a common practice to employ DFT to predict molecular properties and reactivity. For a molecule like 4-bromo-N,3-dimethyl-2-nitroaniline, such a study would provide foundational data on its behavior at a molecular level.

Molecular Structure Optimization and Geometrical Parameters

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process calculates key geometrical parameters such as bond lengths (the distance between two bonded atoms), bond angles (the angle formed between three connected atoms), and dihedral angles (the rotational angle between two planes). This information is fundamental for understanding the molecule's spatial arrangement. To date, no published studies provide a table of optimized geometrical parameters for this compound.

Vibrational Frequency Analysis and Spectral Correlation

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule, which arise from the various vibrational motions of its atoms. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. A detailed analysis of the vibrational modes for this compound has not been reported.

Electronic Structure Analysis

The electronic properties of a molecule govern its reactivity, stability, and optical characteristics. Key aspects of this analysis include Frontier Molecular Orbitals, Molecular Electrostatic Potential mapping, and Natural Bond Orbital analysis.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. ossila.comnumberanalytics.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.comlibretexts.org The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. numberanalytics.comnih.gov A smaller gap generally implies higher reactivity. numberanalytics.com Specific HOMO, LUMO, and energy gap values for this compound are not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites within a molecule for electrophilic and nucleophilic attacks. researchgate.net It illustrates the charge distribution on the molecule's surface, with different colors indicating varying electrostatic potentials. Typically, red areas signify electron-rich regions (prone to electrophilic attack), while blue areas represent electron-poor regions (prone to nucleophilic attack). researchgate.net An MEP map for this compound, which would identify its key reactive sites, has not been published.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewikipedia.org It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions, often quantified by second-order perturbation theory as stabilization energy (E(2)), reveals the significance of hyperconjugation and intramolecular charge transfer in stabilizing the molecule. mdpi.comwisc.edu A published NBO analysis detailing these stabilizing interactions for this compound could not be located.

Chemical Reactivity Descriptors

Electrophilicity (ω): This index measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Nucleophilicity (ε): Conversely, nucleophilicity quantifies the ability of a molecule to donate electrons. It is often calculated using the inverse of the electrophilicity index or through other established theoretical scales.

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) typically corresponds to high hardness and low reactivity. Chemical softness is the reciprocal of hardness and indicates a higher propensity for chemical reactions.

For analogous nitroaniline compounds, these parameters are determined using the energies of the HOMO and LUMO. While specific values for this compound are not available in published literature, a hypothetical table based on typical results for similar molecules is presented below.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.5 - 4.5 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 1.0 - 2.0 |

| Chemical Potential | μ | -(I + A)/2 | -3.5 to -4.5 |

| Electrophilicity Index | ω | μ²/2η | 3.0 - 5.0 |

| Nucleophilicity | ε | 1/ω | 0.2 - 0.33 |

These values are illustrative and based on general findings for similar aromatic nitro compounds.

Thermodynamic Properties Calculation

The thermodynamic properties of a molecule are essential for understanding its stability and behavior under various conditions. DFT calculations can accurately predict standard thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations are typically performed for the optimized molecular geometry at a standard temperature and pressure (e.g., 298.15 K and 1 atm).

The calculated values for these properties for this compound would provide insight into its formation's spontaneity and its stability relative to other isomers or related compounds.

| Thermodynamic Property | Symbol | Hypothetical Calculated Value |

| Zero-point vibrational energy | E0 | (Value in kJ/mol) |

| Enthalpy | H | (Value in kJ/mol) |

| Gibbs Free Energy | G | (Value in kJ/mol) |

| Entropy | S | (Value in J/mol·K) |

Specific values are pending dedicated computational studies on this molecule.

Time-Dependent DFT (TD-DFT) for Electronic Transitions:

Prediction of UV-Vis Absorption Maxima

TD-DFT is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelength of maximum absorption (λmax) in the UV-Visible range.

For this compound, the presence of the nitro group (an electron-withdrawing group) and the dimethylamino group (an electron-donating group) on the aromatic ring suggests the potential for intramolecular charge transfer (ICT) transitions. These transitions are typically observed in the UV-Vis spectrum and are sensitive to the molecular environment, such as the polarity of the solvent. A TD-DFT calculation would identify the specific orbitals involved in these transitions and their corresponding absorption wavelengths.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | (Predicted value) | (Predicted value) |

| Other significant transitions | (Predicted value) | (Predicted value) |

This table would be populated with data from a specific TD-DFT calculation on this compound.

Non-Linear Optical (NLO) Properties Prediction:

First Hyperpolarizability (β₀) Calculations

Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. The first hyperpolarizability (β₀) is a key tensor quantity that describes the second-order NLO response of a molecule. Large values of β₀ are indicative of a strong NLO effect.

DFT calculations are widely used to predict the first hyperpolarizability of organic molecules. For donor-acceptor substituted π-conjugated systems like this compound, the charge transfer between the dimethylamino and nitro groups is expected to result in a significant β₀ value. The calculation would involve optimizing the molecular geometry and then computing the components of the β₀ tensor.

Evaluation as a Potential NLO Material

The evaluation of this compound as a potential NLO material would be based on the magnitude of its calculated first hyperpolarizability. This value is often compared to that of well-known NLO materials, such as urea, which is a standard reference in the field. A significantly higher β₀ value for the title compound would suggest its promise for NLO applications. The combination of a large NLO response and suitable transparency in the desired spectral range would make it a candidate for further experimental investigation.

| Compound | Calculated First Hyperpolarizability (β₀) (a.u.) |

| This compound | (Predicted value) |

| Urea (for comparison) | ~35-70 (depending on computational method) |

The value for this compound would need to be determined from a specific computational study.

Solvent Effects and Environmental Perturbations:

The solvent environment can significantly influence the electronic structure and, consequently, the reactivity of polar molecules like this compound. This is primarily due to the interactions between the solute and solvent molecules, which can range from nonspecific dielectric effects to specific interactions like hydrogen bonding.

Modeling Solvent Media Influence on Electronic Structure and Reactivity

The electronic properties of substituted nitroanilines are sensitive to the polarity of the solvent. researchgate.net For ortho-nitroanilines, a key feature is the potential for intramolecular hydrogen bonding between the amino and nitro groups, which helps to maintain a coplanar arrangement between the nitro group and the aromatic ring in nonpolar solvents. publish.csiro.au However, in more polar solvents, this intramolecular bond can be disrupted by competing intermolecular interactions with solvent molecules. This disruption leads to the rotation of the nitro group out of the plane of the aromatic ring. publish.csiro.au Such conformational changes directly impact the electronic structure, as evidenced by shifts in spectroscopic signals. publish.csiro.au

For this compound, the N-methyl group and the methyl group at the 3-position introduce steric hindrance that would likely influence the planarity of the nitro group. The interplay between this steric effect and the electronic push-pull between the amino and nitro groups would be modulated by the solvent.

Computational models, such as those employing a combination of quantum mechanics and molecular mechanics (QM/MM) or implicit solvent models, are instrumental in predicting these effects. For instance, studies on p-nitroaniline have shown that the charge-transfer excited state is sensitive to the solvent environment, exhibiting a red solvatochromic shift (a shift to longer wavelengths) in polar solvents. acs.org This is attributed to the larger dipole moment of the excited state, which is stabilized more effectively by polar solvent molecules.

The following table, based on data for the related compound p-nitroaniline, illustrates how key electronic properties can be influenced by the solvent medium.

| Solvent | Dielectric Constant | Excitation Energy (eV) | Change in Dipole Moment (Debye) |

| Gas Phase | 1.0 | 4.35 | 6.5 |

| Cyclohexane | 2.0 | 4.10 | 7.0 |

| Dioxane | 2.2 | 4.05 | 7.2 |

| Water | 78.4 | 3.85 | 8.0 |

This table is illustrative and based on general trends observed for similar nitroaniline compounds. Actual values for this compound would require specific computational studies.

Conformational Analysis and Energy Landscapes:

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformers of a molecule and to understand the energy barriers between them.

Identification of Stable Conformers

For this compound, the key determinants of its conformational preferences are the rotational barriers around the C-N bonds (both the amino and nitro groups) and the steric interactions between the substituents on the benzene (B151609) ring. The presence of a methyl group on the nitrogen and another at the 3-position, adjacent to the nitro group, introduces significant steric strain.

Computational methods like Density Functional Theory (DFT) are powerful tools for mapping the potential energy surface of a molecule and identifying its low-energy conformers. nih.gov For ortho-substituted anilines, the orientation of the amino and nitro groups is a critical factor. researchgate.net In many N,N-dialkyl ortho-nitroanilines, steric hindrance forces the nitro group to rotate out of the plane of the benzene ring to minimize repulsive interactions. publish.csiro.au

A conformational analysis of this compound would likely reveal several stable conformers corresponding to different rotational arrangements of the N,3-dimethyl and nitro groups. The relative energies of these conformers would determine their population at a given temperature.

The following table presents hypothetical stable conformers and their relative energies for this compound, based on principles of steric hindrance and electronic effects.

| Conformer | Dihedral Angle (C1-C2-N-O) | Dihedral Angle (C2-C1-N-C) | Relative Energy (kcal/mol) |

| A | ~30° | ~45° | 0 (most stable) |

| B | ~150° | ~45° | 2.5 |

| C | ~30° | ~135° | 4.0 |

This table is a hypothetical representation. The actual dihedral angles and relative energies would need to be determined through specific quantum chemical calculations.

Machine Learning and In Silico Studies for Chemical Design:

In recent years, machine learning (ML) has emerged as a powerful tool in chemical research, enabling the prediction of molecular properties and accelerating the design of new chemical entities with desired characteristics.

Application of Machine Learning in Structure-Property Relationship

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that correlate the chemical structure of a compound with its biological activity or physical properties. Machine learning algorithms are increasingly being used to develop more accurate and predictive QSAR/QSPR models. nih.gov

For a compound like this compound, ML models could be trained on datasets of related nitroaromatic compounds to predict a range of properties, including toxicity, reactivity, and solubility. nih.govnih.gov These models typically use molecular descriptors, which are numerical representations of the chemical structure, as input features. These descriptors can range from simple constitutional indices to complex quantum chemical parameters.

Recent studies have demonstrated the use of ML, in conjunction with molecular fingerprints and quantum chemistry descriptors, to predict the mutagenicity of nitroaromatic compounds. nih.gov Such models can serve as valuable tools for initial hazard assessment. Furthermore, ML techniques are being developed to predict the outcomes of chemical reactions and to design molecules with specific electronic properties. osti.govarxiv.org

The table below provides an example of how different machine learning models could be applied to predict a property like the octanol-water partition coefficient (logP), a measure of lipophilicity, for a class of compounds including this compound.

| Machine Learning Model | Molecular Descriptors | Predicted logP |

| Random Forest | Morgan Fingerprints | 3.2 ± 0.3 |

| Gradient Boosting | Physicochemical Descriptors | 3.1 ± 0.2 |

| Neural Network | Quantum Chemical Descriptors | 3.3 ± 0.2 |

This table is illustrative of the application of machine learning and does not represent actual predicted values for this compound.

Applications of 4 Bromo N,3 Dimethyl 2 Nitroaniline As a Key Intermediate in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis:

The strategic placement of electron-withdrawing (nitro, bromo) and electron-donating (amino, methyl) groups on the aniline (B41778) ring imparts a unique reactivity profile to 4-bromo-N,3-dimethyl-2-nitroaniline. This profile allows it to serve as a foundational component for a wide array of more complex molecules.

Synthesis of Substituted Aromatic Systems

The structure of this compound is primed for a variety of chemical transformations, making it an excellent starting point for creating polysubstituted aromatic compounds. The bromine atom, for instance, is a key functional handle for introducing new carbon-carbon or carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki coupling (with boronic acids) or Heck coupling (with alkenes) can be employed at this position to append new aryl, heteroaryl, or vinyl groups. Similarly, the Buchwald-Hartwig amination could be used to replace the bromine with a different substituted amine.

Furthermore, the nitro group is a versatile functional group that can be readily reduced to a primary amine using standard reagents like tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. youtube.com This newly formed amino group significantly expands the synthetic possibilities, enabling diazotization reactions, acylation, or further alkylation. byjus.comlearncbse.in The presence of the existing methyl and N-methyl groups also influences the electronic properties and steric environment of the ring, which can be leveraged to control the regioselectivity of subsequent reactions.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst | Target Site | Resulting Structure/Functional Group |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | C-Br | C-R (Aryl, Alkyl) |

| Heck Coupling | Alkene, Pd catalyst, Base | C-Br | C-vinyl |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | C-Br | C-NR₂ |

| Nitro Group Reduction | Fe/HCl or SnCl₂/HCl | -NO₂ | -NH₂ |

| Diazotization (post-reduction) | NaNO₂, HCl (0-5°C) | -NH₂ | -N₂⁺Cl⁻ |

Precursor for Polycyclic Aromatic Compounds

While specific examples utilizing this compound are not extensively documented, its structural motifs are analogous to precursors used in the synthesis of polycyclic and heterocyclic aromatic systems. The ortho-nitroaniline arrangement is a classic precursor for building fused ring systems. For example, reductive cyclization reactions of ortho-nitroanilines can lead to the formation of phenazine (B1670421) or phenoxazine (B87303) derivatives, depending on the reaction partner. Intramolecular cyclization strategies, potentially following modification of the existing substituents, could also be envisioned to construct carbazole (B46965) or other polycyclic frameworks.

Role in Dye and Pigment Chemistry:

Aromatic amines are foundational to the colorant industry, and substituted nitroanilines are particularly important intermediates. google.com The specific substitution pattern of this compound suggests its potential utility in creating custom colorants with specific hues and performance properties.

Development of Azo Dyes and Chromophores

Azo dyes, which contain the characteristic –N=N– linkage, are the largest and most important class of commercial dyes, accounting for over 60% of all dyes used in industry. nih.govwikipedia.org The synthesis of these dyes typically begins with the diazotization of a primary aromatic amine. atbuftejoste.com.ng